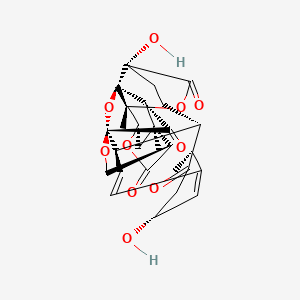

Isophysalin G

Description

Propriétés

Numéro CAS |

152221-21-1 |

|---|---|

Formule moléculaire |

C28H30O10 |

Poids moléculaire |

526.5 g/mol |

Nom IUPAC |

5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone |

InChI |

InChI=1S/C28H30O10/c1-23-10-18-25(3)28-19(23)20(31)27(38-28,35-11-16(23)21(32)36-18)15-5-4-12-8-13(29)9-17(30)24(12,2)14(15)6-7-26(28,34)22(33)37-25/h4-5,8,13-16,18-19,29,34H,6-7,9-11H2,1-3H3 |

Clé InChI |

JMNMXSXLYDOMTI-UHFFFAOYSA-N |

SMILES isomérique |

C[C@]12C[C@@H]3[C@]4([C@]56[C@H]1C(=O)[C@](O5)([C@@H]7C=CC8=C[C@H](CC(=O)[C@@]8([C@H]7CC[C@@]6(C(=O)O4)O)C)O)OC[C@H]2C(=O)O3)C |

SMILES canonique |

CC12CC3C4(C56C1C(=O)C(O5)(C7C=CC8=CC(CC(=O)C8(C7CCC6(C(=O)O4)O)C)O)OCC2C(=O)O3)C |

Origine du produit |

United States |

Foundational & Exploratory

Isophysalin G: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isophysalin G, a naturally occurring physalin, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and a summary of its known biological activities. Detailed experimental protocols for its isolation and for key biological assays are presented, alongside quantitative data to facilitate comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key relationships and experimental workflows, providing a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Discovery and Structural Elucidation

This compound was first isolated and its structure elucidated in 1980 by a team of researchers led by L. Ramachandra Row.[1] Their work, published in Phytochemistry, detailed the isolation of new physalins, including this compound, from the plant species Physalis angulata and Physalis lancifolia.[1] The structure of this compound was established as 4,5-dehydro-5,6-dihydro-4β-hydroxyphysalin B.[1] this compound is classified as a physalin, a type of 13,14-seco-steroid, characterized by a complex polycyclic structure.

dot

Natural Sources

This compound is a phytochemical found within plants of the genus Physalis, belonging to the Solanaceae family. The primary documented natural sources of this compound are:

-

Physalis angulata : This annual herb is a well-established source from which this compound has been isolated.[1][2]

-

Physalis lancifolia : This species was also identified as a source in the original discovery of this compound.[1]

-

Alkekengi officinarum var. franchetii (formerly Physalis alkekengi var. franchetii): This plant is another known source of various physalins, including this compound.[2]

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with the most notable being its antimalarial and anti-inflammatory properties.

Antimalarial Activity

This compound has shown in vitro activity against the malaria parasite, Plasmodium falciparum.

| Compound | Target Organism | Assay | IC50 Value (µM) | Reference |

| This compound | Plasmodium falciparum | In vitro antimalarial assay | 6.7 | Sá et al., 2011 |

Anti-inflammatory Activity

Cytotoxic Activity

Data on the cytotoxic activity of this compound against a broad range of cancer cell lines is limited in the currently available literature. While other physalins isolated from Physalis angulata have demonstrated significant cytotoxicity against various cancer cell lines, specific IC50 values for this compound are not extensively reported.[4][5][6][7][8] Further research is required to fully elucidate the anticancer potential of this compound.

Experimental Protocols

Isolation of this compound from Physalis species

The following is a generalized protocol for the isolation of physalins, including this compound, from plant material.

dot

Methodology:

-

Plant Material Preparation: The aerial parts of the Physalis species are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, using either maceration or a Soxhlet apparatus.

-

Concentration: The solvent is removed from the extract under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and methanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing this compound (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate or chloroform and methanol, to separate the individual compounds.

-

Monitoring and Collection: The separation is monitored by Thin Layer Chromatography (TLC), and fractions containing the compound of interest are collected.

-

Purification: The collected fractions are further purified using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

-

Structure Confirmation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9][10][11][12][13]

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Methodology:

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

-

Cell Seeding: The cells are seeded in a 96-well plate and allowed to adhere.

-

Compound and LPS Treatment: The cells are pre-treated with different concentrations of this compound for a short period before being stimulated with LPS to induce NO production.

-

Incubation: The plate is incubated for a specified time (e.g., 24 hours) to allow for NO production.

-

Griess Reagent Assay: The amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is quantified using the Griess reagent.[14][15][16] This involves mixing the supernatant with the Griess reagent, which results in a color change that is proportional to the nitrite concentration.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of around 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to that of the LPS-stimulated control wells.

dot

Conclusion and Future Directions

This compound, a naturally derived seco-steroid, has demonstrated promising antimalarial and anti-inflammatory activities. This technical guide has provided a comprehensive overview of its discovery, natural sources, and the available data on its biological effects. The detailed experimental protocols and visual diagrams are intended to serve as a valuable resource for the scientific community.

Future research should focus on a more extensive evaluation of the cytotoxic potential of this compound against a diverse panel of human cancer cell lines to fully understand its anticancer properties. Furthermore, mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways through which this compound exerts its biological effects. Such investigations will be crucial in determining the therapeutic potential of this interesting natural product.

References

- 1. repository.ias.ac.in [repository.ias.ac.in]

- 2. Physalin G | C28H30O10 | CID 56683730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Physalins B, F and G, seco-steroids purified from Physalis angulata L., inhibit lymphocyte function and allogeneic transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor agent, physalin F from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic withanolides from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic 20,24-epoxywithanolides from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journal.waocp.org [journal.waocp.org]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mjas.analis.com.my [mjas.analis.com.my]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Isophysalin G: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophysalin G, a naturally occurring steroid belonging to the physalin family, has garnered significant interest within the scientific community due to its potential therapeutic properties. Isolated from plants of the Physalis genus, particularly Physalis alkekengi, this complex molecule exhibits promising anti-inflammatory and antimalarial activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation and for assays evaluating its biological efficacy are presented, alongside a discussion of the potential signaling pathways it may modulate. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Structure and Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₂₈H₃₀O₁₀ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 526.5 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 152221-21-1 | --INVALID-LINK-- |

| Appearance | Powder | --INVALID-LINK-- |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | --INVALID-LINK-- |

| Melting Point | Data not available in the searched literature. | |

| Spectral Data (¹H NMR, ¹³C NMR, IR, MS) | Specific spectral data not available in the searched literature. |

Biological Activities and Signaling Pathways

This compound has demonstrated noteworthy biological activities, primarily as an anti-inflammatory and antimalarial agent.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Overproduction of NO is a hallmark of inflammation, and its inhibition suggests the potential of this compound as an anti-inflammatory compound.

Potential Signaling Pathways:

While specific studies on this compound are limited, physalins, in general, are known to modulate key inflammatory signaling pathways. It is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.

-

NF-κB Signaling: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). This compound may interfere with this cascade, preventing NF-κB activation and subsequent iNOS expression.

-

MAPK Signaling: The MAPK pathways (including ERK, JNK, and p38) are crucial in regulating the production of inflammatory mediators. Physalins have been shown to affect the phosphorylation status of these kinases. This compound might modulate the MAPK pathway, thereby reducing the expression of inflammatory cytokines and enzymes.

Antimalarial Activity

This compound has been identified as having potential antimalarial properties. While the exact mechanism is not fully elucidated, it is believed to interfere with the growth and proliferation of the Plasmodium falciparum parasite.

Experimental Protocols

Isolation of this compound from Physalis alkekengi

The following is a general protocol for the extraction and isolation of physalins, which can be adapted for the specific purification of this compound.

Workflow Diagram:

Methodology:

-

Extraction: Dried and powdered calyces of Physalis alkekengi are subjected to reflux extraction with 95% ethanol. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether and dichloromethane. The fraction containing this compound is collected.

-

Chromatographic Purification: The enriched fraction is subjected to a series of chromatographic techniques for further purification. This may include:

-

Silica Gel Column Chromatography: Using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: To separate compounds based on size and polarity.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved using preparative HPLC with a suitable solvent system to obtain the compound in high purity.

Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This protocol describes the use of the Griess assay to quantify nitrite (B80452), a stable and quantifiable breakdown product of NO, in cell culture supernatants.

Workflow Diagram:

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration of the solvent kept constant and non-toxic across all wells) for a specific period (e.g., 1-2 hours).

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Incubation: The plate is incubated for 24 hours to allow for NO production.

-

Griess Assay:

-

Aliquots of the cell culture supernatant are transferred to a new 96-well plate.

-

An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to each well.

-

The plate is incubated at room temperature for a short period to allow for color development.

-

-

Measurement: The absorbance is measured at approximately 540 nm using a microplate reader.

-

Quantification: The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage inhibition of NO production by this compound is then calculated relative to the LPS-stimulated control.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to assess the efficacy of compounds against the erythrocytic stages of Plasmodium falciparum.

Workflow Diagram:

Methodology:

-

Drug Preparation: Serial dilutions of this compound are prepared in a 96-well microtiter plate.

-

Parasite Culture: A synchronized culture of Plasmodium falciparum (typically at the ring stage) is added to each well.

-

Incubation: The plate is incubated for 72 hours under appropriate conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. This lyses the red blood cells and allows the dye to intercalate with the parasitic DNA.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths appropriate for SYBR Green I.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value is calculated by plotting the percentage of parasite growth inhibition against the concentration of this compound.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory and potential antimalarial activities. Its complex chemical structure presents opportunities for further investigation into its structure-activity relationships. The experimental protocols provided in this guide offer a framework for the continued exploration of this compound's biological properties and its mechanism of action, particularly its effects on the NF-κB and MAPK signaling pathways. Further research is warranted to fully elucidate its therapeutic potential and to obtain a complete profile of its physicochemical and spectral properties. This will be crucial for any future drug development efforts based on this intriguing molecule.

The Isophysalin G Biosynthesis Pathway in Physalis: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isophysalin G, a C28-steroidal lactone belonging to the physalin subclass of withanolides, is a specialized metabolite produced by plants of the Physalis genus. Physalins have garnered significant scientific interest due to their diverse and potent pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2] Understanding the biosynthetic pathway of this compound is critical for its sustainable production through metabolic engineering and synthetic biology approaches, paving the way for novel drug development. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the precursor molecules, key enzymatic steps, and proposed transformations. It includes a summary of quantitative data, detailed experimental protocols for pathway analysis, and visual diagrams of the biosynthetic and experimental workflows to facilitate further research in this field.

The Core Biosynthesis Pathway: From Primary Metabolism to Steroidal Precursors

The biosynthesis of this compound, like all withanolides, originates from the universal isoprenoid pathway, which is bifurcated into the cytosolic Mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[1][3] Both pathways produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[4][5] These precursors are sequentially condensed to form the 30-carbon compound squalene (B77637), which undergoes cyclization to form the foundational steroidal skeleton.

Key Upstream Enzymatic Steps:

-

IPP and DMAPP Synthesis: The MVA pathway, initiated from acetyl-CoA, is regulated by key enzymes such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR).[3] The MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as substrates, with 1-deoxy-D-xylulose-5-phosphate reductase (DXR) being a critical regulatory enzyme.[1][3]

-

Farnesyl Pyrophosphate (FPP) Synthesis: Farnesyl pyrophosphate synthase (FPPS) catalyzes the condensation of IPP and DMAPP units to form the 15-carbon intermediate, FPP.[6]

-

Squalene Synthesis: Two molecules of FPP are joined head-to-head by Squalene Synthase (SQS) to produce the C30 triterpenoid, squalene.[6]

-

Squalene Epoxidation: Squalene epoxidase (SQE) catalyzes the oxidation of squalene to 2,3-oxidosqualene (B107256), a crucial step for cyclization.[4][6]

-

Cycloartenol (B190886) Formation: In plants, 2,3-oxidosqualene is cyclized by Cycloartenol Synthase (CAS) to form cycloartenol, the primary precursor for most phytosterols (B1254722) and withanolides.[3][4]

The Downstream Pathway: Diversification to the Physalin Skeleton

The pathway from cycloartenol to the vast array of withanolides is complex and involves numerous modifications. A key intermediate, 24-methylenecholesterol (B1664013), serves as a critical branch point.[4] From here, the pathway is proposed to diverge, leading either to brassinosteroids or, through the action of sterol Δ24-isomerase (24ISO), towards withanolides and physalins via the intermediate 24-methyldesmosterol.[7][8][9]

The conversion of this sterol backbone into the highly oxidized and rearranged structure of this compound is not yet fully elucidated. However, it is widely hypothesized that withanolides serve as key intermediates for physalin biosynthesis.[10][11][12] The transformation from a basic withanolide structure to the physalin skeleton, characterized by a 13,14-seco-16,24-cycloergostane framework, involves a series of oxidative reactions.[1][8] These modifications, including hydroxylations, epoxidations, and lactonizations, are believed to be catalyzed by a diverse array of cytochrome P450 monooxygenases (P450s) and other enzymes.[8][11] The specific enzymes responsible for the final steps in this compound formation remain an active area of research.

Quantitative Data in Physalin Biosynthesis Research

While quantitative data specifically for the this compound biosynthetic pathway is limited, studies on related withanolides and the expression of pathway genes in Physalis and Withania provide valuable insights. This data is crucial for identifying rate-limiting steps and developing strategies for metabolic engineering.

Table 1: Relative Gene Expression of Withanolide Biosynthesis Genes in Physalis alkekengi Tissues

| Gene | Young Leaves | Stems | Roots | Flowers | Mature Green Fruit | Breaker Fruit | Red Ripe Fruit |

| PaFPPS | +++ | ++ | + | +++ | ++ | + | + |

| PaSQS | +++ | ++ | + | +++ | ++ | + | + |

| PaSQE | +++ | ++ | + | +++ | ++ | + | + |

| PaCAS | +++ | ++ | + | +++ | ++ | + | + |

| PaHYD1 | +++ | ++ | + | ++ | ++ | + | + |

| PaDWF5-1 | +++ | ++ | + | ++ | ++ | + | + |

| Data derived from a study on P. alkekengi, where higher expression levels were observed in leaves and flowers, correlating with higher withanolide production.[6] +++ indicates highest relative expression, + indicates lowest. |

Table 2: Effect of Precursor Feeding on Withanolide Production in Withania somnifera Cell Suspension Culture

| Precursor Added (Concentration) | Withanolide A Yield (Fold Increase) | Withaferin A Yield (Fold Increase) |

| Control | 1.00 | 1.00 |

| Squalene (6 mM) | 1.37 | 1.35 |

| Mevalonic Acid | Modest (~1.20) | Modest (~1.20) |

| This data demonstrates that feeding upstream precursors like squalene can enhance the production of downstream withanolides, confirming its role in the pathway.[13] |

Experimental Protocols for Pathway Elucidation

The study of the this compound biosynthesis pathway employs a combination of analytical chemistry, molecular biology, and biochemistry techniques. A typical workflow involves metabolite profiling to identify intermediates and gene expression analysis to correlate enzyme activity with compound accumulation.

Metabolite Extraction and Analysis

This protocol outlines a general procedure for the extraction and analysis of physalins from plant material.

-

Sample Preparation:

-

Extraction:

-

Extract the powdered tissue with a suitable solvent, such as methanol (B129727) or a dichloromethane/methanol mixture, often using sonication or maceration.[14][15]

-

Centrifuge the mixture to pellet the plant debris and collect the supernatant.

-

Filter the supernatant through a 0.45 µm filter before analysis.[14]

-

-

Analysis by High-Performance Liquid Chromatography (HPLC):

-

System: An HPLC system equipped with a photodiode array (PDA) detector and/or an evaporative light scattering detector (ELSD).[14]

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and an organic solvent like methanol or acetonitrile.[16]

-

Detection: Monitor at a wavelength appropriate for withanolides (e.g., ~225 nm).

-

Quantification: Compare peak areas to a calibration curve generated from an authentic this compound standard.[16]

-

-

Structural Elucidation by Mass Spectrometry (MS):

-

Couple the HPLC system to a mass spectrometer (e.g., UPLC-Q-TOF-MS/MS) for accurate mass measurement and fragmentation analysis.[11][17]

-

Compare the mass spectra and fragmentation patterns of putative peaks with those of known physalins or published data to identify this compound and related compounds.[11]

-

Gene Expression Analysis via qRT-PCR

This protocol is for quantifying the transcript levels of candidate biosynthetic genes.

-

RNA Extraction:

-

Extract total RNA from 100 mg of powdered, frozen plant tissue using a suitable method, such as a TRI Reagent®-based protocol or a commercial plant RNA extraction kit.[16]

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design gene-specific primers for the target biosynthetic genes (e.g., PaSQS, PaCAS) and a reference gene (e.g., actin or ubiquitin) for normalization.

-

Perform the qPCR reaction using a SYBR Green-based master mix.

-

Analyze the resulting amplification data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes.[16]

-

Regulation and Signaling

The biosynthesis of specialized metabolites like physalins is often integrated into the plant's defense response system. The production of physalins and other withanolides can be induced by elicitors, which are molecules that trigger a defense response. For instance, treatment with methyl-jasmonate (MeJA), a key plant stress hormone, has been shown to induce the accumulation of physalins in Physalis angulata. This suggests that the this compound pathway is likely regulated by jasmonate signaling pathways, providing a potential strategy to enhance its production in cell or tissue cultures through elicitation.[18]

Conclusion and Future Directions

The biosynthetic pathway of this compound is a complex, multi-step process originating from the isoprenoid pathway and culminating in a series of poorly defined oxidative modifications of a steroidal backbone. While the upstream pathway to the key intermediate 24-methylenecholesterol is well-established, the specific enzymes and intermediates in the late-stage conversions to the final physalin structure remain largely unknown.[8][12]

Future research should prioritize the functional characterization of candidate genes, particularly cytochrome P450s, identified through transcriptomic studies in Physalis.[8] The use of techniques like virus-induced gene silencing (VIGS) and heterologous expression in microbial or plant systems will be instrumental in elucidating the function of these enzymes and completing the puzzle of this compound biosynthesis. A complete understanding of the pathway will unlock the potential for large-scale, sustainable production of this and other medicinally valuable physalins.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Differential Gene Expression and Withanolides Biosynthesis During in vitro and ex vitro Growth of Withania somnifera (L.) Dunal [frontiersin.org]

- 4. Frontiers | A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering [frontiersin.org]

- 5. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and functional characterization of genes and enzymes involved in withanolide biosynthesis in Physalis alkekengi L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of P450 Candidates Associated with the Biosynthesis of Physalin-Class Compounds in Physalis angulata - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii [frontiersin.org]

- 13. Enhanced Biosynthesis of Withanolides by Elicitation and Precursor Feeding in Cell Suspension Culture of Withania somnifera (L.) Dunal in Shake-Flask Culture and Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. staff.cimap.res.in [staff.cimap.res.in]

- 15. Physalins with anti-inflammatory activity are present in Physalis alkekengi var. franchetii and can function as Michael reaction acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differential Gene Expression and Withanolides Biosynthesis During in vitro and ex vitro Growth of Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Isophysalin G: A Comprehensive Technical Review of Its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophysalin G, a member of the physalin family of steroidal lactones, has garnered interest within the scientific community for its potential therapeutic applications. Physalins, isolated from plants of the Physalis genus, are known to possess a wide range of biological activities, including anti-inflammatory and anticancer effects. This technical guide provides a detailed overview of the current literature on the biological activities of this compound, with a focus on its mechanisms of action, quantitative data where available, and relevant experimental protocols. While specific quantitative data for this compound is limited in the current literature, this review consolidates the existing knowledge and provides context through data on closely related physalins.

Anticancer Activity

The anticancer potential of physalins is a significant area of research. While direct cytotoxic data for this compound is not extensively reported, studies on closely related compounds like Isophysalin A provide valuable insights.

Cytotoxicity Data

Quantitative data on the cytotoxic effects of this compound is sparse in the reviewed literature. However, for the structurally similar Isophysalin A, the following IC50 values against breast cancer cell lines have been reported[1]:

| Compound | Cell Line | IC50 (μM) |

| Isophysalin A | MDA-MB-231 | 351[1] |

| Isophysalin A | MCF-7 | 355[1] |

These values suggest that Isophysalin A exhibits moderate cytotoxic activity. Further studies are required to determine the specific IC50 values of this compound against a broader range of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity

Physalins, including this compound, have demonstrated significant anti-inflammatory properties. A primary mechanism for this activity is the inhibition of nitric oxide (NO) production.

Nitric Oxide Inhibition

Experimental Protocol: Nitric Oxide Assay (Griess Test)

The Griess test is a common method for measuring nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.

Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Procedure:

-

Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 24- or 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction:

-

Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Signaling Pathways

The biological activities of this compound are mediated through its interaction with key cellular signaling pathways, primarily the NF-κB and STAT3 pathways, which are central regulators of inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[3][4]. Physalins are known to inhibit this pathway[2].

Caption: this compound inhibits the NF-κB signaling pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical signaling cascade involved in cell proliferation, survival, and differentiation. Dysregulation of the STAT3 pathway is frequently observed in various cancers[5]. Cytokines and growth factors binding to their receptors activate Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 forms dimers, translocates to the nucleus, and activates the transcription of target genes involved in cell survival and proliferation[6]. Studies on Isophysalin A have demonstrated its ability to inhibit the STAT3 pathway[7].

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect [frontiersin.org]

- 4. Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isophysalin A Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Isophysalin G: An Initial Screening of Its Mechanism of Action in Oncology

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature with in-depth mechanistic studies, specific quantitative data, and detailed experimental protocols for Isophysalin G is limited. The following guide is constructed based on the broader understanding of the physalin class of compounds and detailed research conducted on the closely related molecule, Isophysalin A. The mechanisms and protocols described herein are presented as a representative framework for the initial screening of this compound's mechanism of action, with the acknowledgment that its specific activities may vary.

Introduction

Physalins are a class of steroidal lactones derived from plants of the Physalis genus, which have garnered significant interest for their diverse biological activities, including potent anti-inflammatory and antitumor effects.[1] this compound, a member of this class, is structurally similar to other well-studied physalins and is therefore hypothesized to share similar mechanisms of action. This guide provides an overview of the likely core mechanisms of this compound, focusing on key signaling pathways implicated in cancer progression, and furnishes detailed experimental protocols for its initial screening.

Core Anti-Cancer Mechanisms: An Extrapolated View

Based on extensive research on related physalins, particularly Isophysalin A, the primary anti-cancer mechanism of this compound is likely centered on the inhibition of pro-tumorigenic signaling pathways, leading to reduced cell proliferation, decreased cell migration, and the induction of apoptosis. The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways are the most probable targets.

Inhibition of the STAT3 Signaling Pathway

The STAT3 signaling pathway is a critical regulator of cancer cell proliferation, survival, and metastasis. In many cancers, STAT3 is constitutively activated. Isophysalin A has been shown to inhibit this pathway, and it is plausible that this compound acts similarly.

The proposed mechanism involves the suppression of STAT3 phosphorylation and its subsequent translocation to the nucleus, where it would normally activate the transcription of target genes involved in cell survival and proliferation. A key upstream regulator of STAT3 is Interleukin-6 (IL-6), and physalins may also exert their effect by reducing the expression and secretion of this cytokine.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammatory responses and is intricately linked to cancer development and progression. Physalins have demonstrated anti-inflammatory properties through the inhibition of this pathway. The mechanism likely involves preventing the degradation of the inhibitor of NF-κB (IκB), which in turn sequesters the NF-κB complex in the cytoplasm, preventing it from entering the nucleus and activating pro-inflammatory and pro-survival genes.

Quantitative Data Summary (Based on Isophysalin A)

The following tables summarize quantitative data obtained from studies on Isophysalin A, which can serve as a benchmark for initial screening experiments with this compound.

Table 1: Cytotoxicity of Isophysalin A on Breast Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MDA-MB-231 | Breast Cancer | 351 | 24 |

| MCF-7 | Breast Cancer | 355 | 24 |

Data extracted from studies on Isophysalin A and presented as a reference for this compound.

Table 2: Effect of Isophysalin A on Breast Cancer Stem Cell (BCSC) Markers

| Treatment | Cell Line | CD44high/CD24low Population (%) |

| Control (DMSO) | MDA-MB-231 | 90.4 |

| Isophysalin A | MDA-MB-231 | 67.6 |

Data extracted from studies on Isophysalin A and presented as a reference for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to screen the mechanism of action of this compound, adapted from protocols used for Isophysalin A.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate its half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability versus the concentration of this compound to determine the IC50 value.

Western Blot Analysis for STAT3 and p-STAT3

Objective: To assess the effect of this compound on the expression and phosphorylation of STAT3.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-STAT3, anti-p-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Lysis: Treat cells with various concentrations of this compound for a specified time. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection system. β-actin is used as a loading control.

Visualizations

Signaling Pathways

Caption: Proposed signaling pathways inhibited by this compound.

Experimental Workflow

Caption: Workflow for initial screening of this compound.

Conclusion and Future Directions

The preliminary screening of this compound, guided by the established mechanisms of related physalins, suggests a promising anti-cancer profile centered on the inhibition of the STAT3 and NF-κB signaling pathways. The experimental protocols and extrapolated data provided in this guide offer a robust starting point for researchers. Future investigations should focus on confirming these mechanisms specifically for this compound, expanding the range of cancer cell lines tested, and moving towards in vivo models to validate its therapeutic potential. Direct comparative studies between this compound and other physalins would also be invaluable in elucidating any unique properties of this specific compound.

References

In Vitro Effects of Isophysalin G on Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalins are a class of naturally occurring steroids, specifically withanolides, isolated from plants of the Physalis genus (Solanaceae family). These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, immunomodulatory, and notably, anticancer effects.[1] Isophysalin G, a member of this family, has been identified as a cytotoxic agent, although research specifically focused on its in vitro effects and mechanisms of action is less extensive compared to other physalins such as A, B, and F. This technical guide provides a comprehensive overview of the current knowledge on the in vitro effects of this compound on various cell lines, drawing from direct studies where available and comparative data from closely related physalins to infer potential mechanisms.

Cytotoxic Activity of this compound and Related Physalins

Quantitative data on the cytotoxic effects of this compound is limited but available from comparative studies. The following table summarizes the available data for this compound and provides a comparative look at the more extensively studied physalins A, B, and F to offer a broader context of the potential potency of this class of compounds.

| Compound | Cell Line(s) | IC50 Value(s) | Observed Effects | Reference(s) |

| This compound | DU-145 (Prostate Cancer), PANC-1 (Pancreatic Cancer) | Not specified, but showed cytotoxic effect | Cytotoxicity in cells with aberrant Hedgehog signaling | [1] |

| Isophysalin A | MDA-MB-231 (Breast Cancer) | 351 µM | Inhibition of cell viability | |

| MCF-7 (Breast Cancer) | 355 µM | Inhibition of cell viability | ||

| Physalin A | A375-S2 (Melanoma) and others | Broad cytotoxic activities | Induction of apoptosis and autophagy | [1] |

| Physalin B | HCT116 (Colon Cancer) | 1.35 µM | Induction of apoptosis, inhibition of ubiquitin/proteasome pathway | |

| A375, A2058 (Melanoma) | < 4.6 µg/ml | Induction of apoptosis via NOXA, caspase-3, and mitochondria-mediated pathways | ||

| Physalin F | T-47D (Breast Cancer) | 3.6 µg/ml | Induction of apoptosis through activation of caspase-3 and c-myc pathways | |

| A498, ACHN, UO-31 (Renal Cancer) | Not specified | Inhibition of cell viability, induction of apoptosis through ROS-mediated mitochondrial pathway |

Signaling Pathways Implicated in Physalin Activity

While the specific signaling pathways modulated by this compound have not been fully elucidated, studies on closely related physalins provide valuable insights into potential mechanisms of action.

Hedgehog Signaling Pathway

A study identified this compound as having a cytotoxic effect on DU-145 and PANC-1 cancer cells, which are known to have aberrant Hedgehog signaling. This suggests that this compound may, like other physalins, interfere with this critical developmental pathway that is often dysregulated in cancer.

STAT3/IL-6 Signaling Pathway

Isophysalin A, which is structurally similar to this compound, has been shown to inhibit the STAT3/IL-6 signaling pathway in breast cancer stem cells. This pathway is crucial for cancer cell stemness, proliferation, and survival. It is plausible that this compound may exert its effects through a similar mechanism.

References

Isophysalin G: Unraveling the Anticancer Potential of a Withanolide Steroid

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Isophysalin G, a member of the physalin family of steroidal lactones, represents a promising but underexplored area in the landscape of natural product-based cancer therapeutics. Physalins, extracted from plants of the Physalis genus, are known for their diverse biological activities, including potent anti-inflammatory, immunomodulatory, and anticancer effects. While significant research has focused on related compounds like Isophysalin A, specific data on the anticancer potential and mechanisms of action of this compound remain limited in publicly available scientific literature.

This technical guide aims to provide a comprehensive overview of the preliminary anticancer potential of the closely related Isophysalin A, which may offer valuable insights into the prospective bioactivity of this compound. The data and protocols presented herein are derived from studies on Isophysalin A and are intended to serve as a foundational resource for researchers initiating investigations into this compound.

Quantitative Data on Anticancer Activity of Isophysalin A

Preliminary in vitro studies have demonstrated the cytotoxic effects of Isophysalin A against human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been determined for two common breast cancer cell lines.

Table 1: In Vitro Cytotoxicity of Isophysalin A in Human Breast Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MDA-MB-231 | Triple-Negative Breast Cancer | 351 | [1] |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 355 | [1] |

Experimental Protocols

To facilitate further research into the anticancer properties of this compound, this section provides detailed methodologies for key experiments, based on established protocols used in the study of Isophysalin A.

Cell Viability and Cytotoxicity Assay (MTS Assay)

This assay is fundamental for determining the cytotoxic effects of a compound on cancer cells.

Protocol:

-

Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of the test compound (this compound) in the appropriate cell culture medium. Treat the cells with varying concentrations of the compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTS Reagent Addition: Following the treatment period, add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium (B1200493) Iodide Staining)

This method is used to quantify the induction of apoptosis (programmed cell death) by the test compound.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is employed to detect and quantify specific proteins involved in signaling pathways affected by the test compound.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, IL-6) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mammosphere Formation Assay

This assay assesses the effect of the compound on the self-renewal capacity of cancer stem cells.

Protocol:

-

Single-Cell Suspension: Prepare a single-cell suspension of breast cancer cells.

-

Seeding: Seed the cells at a low density in ultra-low attachment plates with a serum-free mammosphere culture medium.

-

Treatment: Treat the cells with this compound at various concentrations.

-

Sphere Formation: Incubate the plates for 7-10 days to allow for the formation of mammospheres.

-

Quantification: Count the number of mammospheres formed in each well under a microscope. The mammosphere formation efficiency (MFE) can be calculated as (number of mammospheres / number of cells seeded) x 100%.

Signaling Pathways and Molecular Mechanisms (Based on Isophysalin A)

Studies on Isophysalin A suggest that its anticancer effects, particularly against breast cancer stem cells, are mediated through the inhibition of the STAT3/IL-6 signaling pathway .[1] This pathway is crucial for the self-renewal and proliferation of cancer stem cells.

Diagram of the Proposed Signaling Pathway Inhibition by Isophysalin A

Caption: Proposed mechanism of Isophysalin A on breast cancer stem cells.

Experimental Workflow Diagram

Caption: General workflow for investigating the anticancer potential of this compound.

Conclusion and Future Directions

The preliminary data available for Isophysalin A strongly suggest that physalins as a class of compounds warrant further investigation as potential anticancer agents. The inhibitory effects on the STAT3/IL-6 signaling pathway highlight a promising mechanism for targeting cancer stem cells, which are often implicated in tumor recurrence and metastasis.

For this compound, the immediate future of research should focus on:

-

Isolation and Purification: Establishing a robust method for isolating pure this compound to enable accurate in vitro and in vivo studies.

-

In Vitro Screening: Determining the IC50 values of this compound across a broad panel of cancer cell lines to identify sensitive cancer types.

-

Mechanistic Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound, including its effects on apoptosis, cell cycle arrest, and cancer stem cell populations.

-

In Vivo Efficacy: Evaluating the antitumor efficacy of this compound in preclinical animal models to assess its therapeutic potential in a physiological context.

This technical guide, by leveraging the knowledge of the closely related Isophysalin A, provides a solid framework for initiating and advancing the research on the anticancer potential of this compound. The elucidation of its specific activities and mechanisms will be a critical step in the potential development of this natural compound into a novel cancer therapeutic.

References

Isophysalin G: A Technical Guide to its Classification as a Withanolide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophysalin G, a naturally occurring steroid isolated from plants of the Physalis genus, is a member of the withanolide class of compounds. This technical guide provides an in-depth analysis of the classification of this compound, detailing its structural characteristics, biological activities, and the experimental protocols used for its evaluation. Quantitative data on its antimalarial and anti-inflammatory properties are presented, along with a discussion of its interaction with key signaling pathways. This document serves as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction to Withanolides and Physalins

Withanolides are a group of at least 300 naturally occurring C28 steroids built on an ergostane (B1235598) skeleton.[1] Structurally, they are characterized by a steroid backbone bound to a lactone or one of its derivatives and are produced via the oxidation of steroids.[1] These compounds are primarily found as secondary metabolites in various genera of the Solanaceae (nightshade) family.[2][3]

A significant subclass of withanolides is the physalins, which are characterized as 16,24-cyclo-13,14-seco steroids.[4][5][6] This means the bond between carbons 13 and 14 of the steroid core is broken, and a new bond is formed between carbons 16 and 24.[6] this compound is a recognized member of the physalin family and is, therefore, classified as a withanolide.[4]

Structural Elucidation and Classification of this compound

The definitive classification of this compound as a withanolide is based on its unique molecular structure, which has been elucidated through spectroscopic methods. A study revising the structure of physalin G provided detailed 2D-NMR data, confirming its physalin skeleton. The configuration at carbon 6 was revised to R based on this spectral analysis. This structural backbone firmly places it within the physalin subclass of withanolides.

The physalin skeleton is a highly modified ergostane-type steroid, which is the defining characteristic of withanolides. The structural modifications, including the 13,14-seco cleavage and the 16,24-cyclo formation, are hallmarks of the physalin group.

Biological Activity of this compound

This compound has been investigated for several biological activities, with its antimalarial and anti-inflammatory properties being of particular note.

Quantitative Data Presentation

The biological activities of this compound are summarized in the tables below.

Table 1: Antimalarial Activity of this compound

| Target Organism | Assay | IC50 (μM) | Cytotoxicity (LC50, μM) | Selectivity Index (SI) |

| Plasmodium falciparum | In vitro | 37.5 ± 7.10 | 570 ± 146.4 | 15.2 |

Data sourced from a study on the antimalarial activity of physalins.

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Effect | Quantitative Data (IC50) |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | Evaluated for inhibition of LPS-induced NO production | Not prominently reported |

This compound was isolated and evaluated for its effect on nitric oxide production; however, specific IC50 values were not provided in the reviewed literature, which focused on the significant activity of other physalins.[4]

Signaling Pathway Interactions

Physalins, as a class of withanolides, are known to modulate several key signaling pathways, which underlies their diverse biological effects. While the specific pathways targeted by this compound are not extensively detailed, the mechanisms of closely related physalins provide a strong indication of its likely modes of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many physalins exert their anti-inflammatory effects by inhibiting the degradation of IκB, thereby preventing NF-κB activation.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cellular responses to cytokines and growth factors. Ligand binding to a receptor induces the activation of associated JAKs, which then phosphorylate the receptor. This creates docking sites for STAT proteins, which are subsequently phosphorylated by JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression. Physalin A has been shown to inhibit this pathway by suppressing the phosphorylation of the JAK receptor and STAT3.[2]

Experimental Protocols

Isolation and Characterization of this compound

This protocol is a generalized procedure based on methods for isolating physalins from plant material.

-

Extraction: Air-dried and powdered aerial parts of Physalis species are extracted with methanol (B129727) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

Column Chromatography: The ethyl acetate fraction, typically rich in physalins, is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structural Elucidation: The structure of the isolated compound is determined using spectroscopic techniques, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula.

In Vitro Antimalarial Assay (Plasmodium falciparum)

This protocol is based on the SYBR Green I-based fluorescence assay.

-

Parasite Culture: The chloroquine-resistant W2 strain of P. falciparum is maintained in continuous culture in human O+ erythrocytes at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.

-

Assay Preparation: this compound is dissolved in DMSO to prepare a stock solution. Serial dilutions are made in a 96-well plate using RPMI 1640 medium.

-

Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%. The plates are incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the erythrocytes. A lysis buffer containing SYBR Green I dye is added to each well.

-

Fluorescence Measurement: The plates are incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence intensity is proportional to the parasite growth. The IC50 value is calculated by fitting the dose-response curve using a non-linear regression model.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol is based on the Griess assay for measuring nitrite (B80452), a stable product of NO.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-incubation, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce inflammation and NO production.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

-

Absorbance Reading: The plate is incubated for 10 minutes at room temperature, and the absorbance is measured at 540 nm using a microplate reader.

-

Data Analysis: A standard curve is prepared using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of NO production inhibition is calculated relative to the LPS-stimulated control.

Conclusion

This compound is unequivocally classified as a withanolide due to its characteristic 16,24-cyclo-13,14-seco steroid (physalin) structure. Its biological profile, including notable antimalarial activity and potential anti-inflammatory effects, makes it a compound of significant interest for further pharmacological investigation. The likely modulation of key inflammatory signaling pathways such as NF-κB and JAK/STAT provides a basis for its observed bioactivities. This technical guide consolidates the core information on this compound, providing a valuable resource for researchers in the field of natural product-based drug discovery.

References

- 1. japsonline.com [japsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Physalins with anti-inflammatory activity are present in Physalis alkekengi var. franchetii and can function as Michael reaction acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Inflammatory Effect of Three Isolated Compounds of Physalis alkekengi var. franchetii (PAF) in Lipopolysaccharide-Activated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Isophysalin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isophysalin G, a naturally occurring seco-steroid with significant biological activities. The information presented herein is intended to support researchers in the identification, characterization, and further development of this compound. This document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for this compound provide a detailed fingerprint of its molecular structure.

Data Presentation

The ¹H and ¹³C NMR spectroscopic data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃), are summarized in the tables below.

Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 5.96 | d | 9.5 |

| 3 | 6.84 | dd | 9.5, 5.5 |

| 4 | 6.06 | d | 5.5 |

| 6 | 4.54 | m | |

| 7 | 1.53 | s | |

| 7' | 2.44 | m | |

| 8 | 2.67 | m | |

| 9 | 2.93 | m | |

| 16 | 2.20 | s | |

| 19 | 1.53 | s | |

| 21 | 1.96 | s | |

| 22 | 4.54 | m | |

| 23 | 2.05 | m | |

| 25 | 2.44 | m | |

| 26 | 4.54 | m | |

| 26' | 3.78 | dd | 13, 1 |

| 28 | 1.27 | s | |

| OH-6 | 2.36 | s | |

| OH-13 | 2.00 | s |

Data sourced from Huong et al., 2016 [1]

Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)

| Atom No. | Chemical Shift (δ, ppm) |

| 1 | 208.0 |

| 2 | 125.6 |

| 3 | 139.4 |

| 4 | 119.7 |

| 5 | 54.2 |

| 6 | 77.0 |

| 7 | 33.0 |

| 8 | 38.3 |

| 9 | 35.2 |

| 10 | 54.2 |

| 11 | 25.1 |

| 12 | 25.9 |

| 13 | 79.8 |

| 14 | 107.1 |

| 15 | 211.2 |

| 16 | 56.0 |

| 17 | 80.4 |

| 18 | 172.0 |

| 19 | 21.4 |

| 20 | 81.0 |

| 21 | 21.5 |

| 22 | 77.0 |

| 23 | 33.0 |

| 24 | 30.9 |

| 25 | 50.9 |

| 26 | 60.9 |

| 27 | 166.6 |

| 28 | 26.6 |

Data sourced from Huong et al., 2016 [1]

Experimental Protocols

The NMR spectra were recorded on a 500 MHz spectrometer for ¹H NMR and a 125 MHz spectrometer for ¹³C NMR. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard. Standard 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, are typically employed for the complete assignment of proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) mass spectrometry has been utilized.

Data Presentation

Table 3: Mass Spectrometry Data of this compound

| Technique | Ionization Mode | Molecular Formula | Calculated Mass (amu) | Observed Ion [M+H]⁺ |

| ESI-MS | Positive | C₂₈H₃₀O₁₀ | 526.1839 | 527.1912 |

Molecular formula and mass are consistent with data from Huong et al., 2016. [1]

The fragmentation pattern of physalins is complex. Studies on the MS/MS fragmentation of physalin G reveal characteristic losses of small molecules such as H₂O and CO₂. The fragmentation is influenced by the substituents on the core steroid skeleton.[2] A detailed analysis of the fragmentation pathways can provide further structural confirmation.

Experimental Protocols

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and introduced into the ESI source via direct infusion or after chromatographic separation (LC-MS). For fragmentation studies (MS/MS), a precursor ion of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

This guide provides foundational spectroscopic data and methodologies for this compound. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and further analytical data. The provided information aims to facilitate the seamless integration of this compound into drug discovery and development pipelines.

References

Methodological & Application

Application Notes and Protocols for Isophysalin G Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophysalin G, a seco-steroid compound found in plants of the Physalis genus, has garnered interest for its potential immunomodulatory and anti-inflammatory activities. These application notes provide a detailed protocol for the extraction and purification of this compound from Physalis angulata leaves. The methodology is based on established techniques for the isolation of related physalins and is intended to serve as a comprehensive guide for researchers. This document includes protocols for extraction, purification, and analytical quantification, along with representative data and visualizations to aid in experimental design and execution.

Introduction

Physalins are a class of ergostane-type steroids isolated from plants of the Solanaceae family, particularly the Physalis genus.[1] this compound, along with other physalins like B, D, and F, has been identified as a potent inhibitor of lymphocyte function and P2X7 receptor function, suggesting its potential as an immunosuppressive and anti-inflammatory agent.[2][3] The development of robust and efficient extraction and purification protocols is crucial for the further investigation of this compound's therapeutic potential. This document outlines a comprehensive methodology for the isolation and purification of this compound.

Extraction of Crude this compound from Physalis angulata

This protocol details the extraction of a crude extract enriched with physalins, including this compound, from dried Physalis angulata leaves.

Materials and Equipment

-

Dried and powdered leaves of Physalis angulata

-

96% (v/v) Ethanol (B145695)

-

Mechanical stirrer

-

Whatman No. 1 filter paper

-

Rotary evaporator

-

Centrifuge

Experimental Protocol

-

Plant Material Preparation : Freshly collected leaves of Physalis angulata should be washed thoroughly with distilled water, air-dried at room temperature for approximately one week, and then ground into a fine powder.

-

Maceration :

-

Filtration : Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Repeated Extraction : Repeat the extraction process on the residue two more times with fresh solvent to maximize the yield of the crude extract.

-

Solvent Evaporation : Combine the filtrates from all extractions and concentrate the extract under reduced pressure using a rotary evaporator at a temperature of 70-80°C to obtain a crude syrup.[2]

-

Storage : Store the crude ethanol extract in an airtight container, wrapped in aluminum foil, at -20°C until further purification.[2]

Purification of this compound

The purification of this compound from the crude extract is achieved through a multi-step chromatographic process. This protocol provides a general framework; optimization of solvent systems and gradients may be necessary.